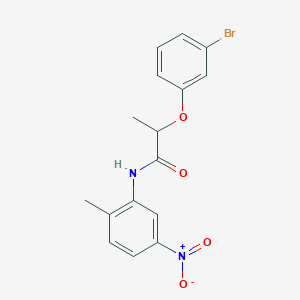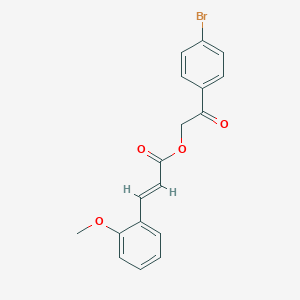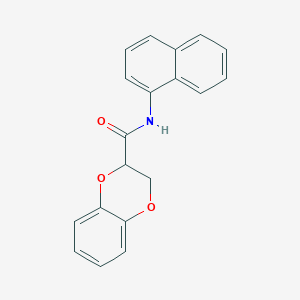![molecular formula C18H15N5S B5178947 4-Methyl-5-[[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]methyl]-1,3-thiazole](/img/structure/B5178947.png)
4-Methyl-5-[[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]methyl]-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-[[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]methyl]-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a pyrazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-[[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]methyl]-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone under acidic conditions.
Attachment of the pyrimidinylphenyl group: This step involves the coupling of the pyrazole derivative with a pyrimidinylphenyl halide using a palladium-catalyzed cross-coupling reaction.
Formation of the thiazole ring: The final step involves the cyclization of the intermediate with a thioamide under basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-5-[[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]methyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution can be facilitated by the presence of electron-donating groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Methyl-5-[[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]methyl]-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-[[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]methyl]-1,3-thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-5-[[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]methyl]-1,3-oxazole
- 4-Methyl-5-[[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]methyl]-1,3-imidazole
Uniqueness
4-Methyl-5-[[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]methyl]-1,3-thiazole is unique due to the presence of both a thiazole and pyrazole ring in its structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds with different heterocyclic rings.
Propiedades
IUPAC Name |
4-methyl-5-[[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-13-18(24-12-21-13)10-23-6-5-17(22-23)15-4-2-3-14(7-15)16-8-19-11-20-9-16/h2-9,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBIVBZTAMUFST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN2C=CC(=N2)C3=CC(=CC=C3)C4=CN=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(aminocarbonyl)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium bromide](/img/structure/B5178865.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5178867.png)


![1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B5178889.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5178890.png)
![5-(2-Pyridin-4-ylethyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B5178898.png)
![5-acetyl-3-amino-4-(4-bromophenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5178911.png)



![1-[3-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B5178971.png)
![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B5178979.png)

